molecular formula C8H10N2O B065714 1-(3-Aminopyridin-4-yl)propan-1-one CAS No. 161872-00-0

1-(3-Aminopyridin-4-yl)propan-1-one

Cat. No. B065714
CAS RN: 161872-00-0
M. Wt: 150.18 g/mol
InChI Key: LLTVFCWYYKOQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopyridin-4-yl)propan-1-one, also known as 4-AcO-DMT, is a psychoactive substance that belongs to the class of tryptamines. It is a synthetic analog of psilocybin, a naturally occurring psychedelic compound found in certain types of mushrooms. The compound has been studied extensively for its potential therapeutic applications in the treatment of mental health disorders.

Mechanism Of Action

The exact mechanism of action of 1-(3-Aminopyridin-4-yl)propan-1-one is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, leading to changes in neurotransmitter activity and neural connectivity.
Biochemical and Physiological Effects:
1-(3-Aminopyridin-4-yl)propan-1-one has been shown to have a number of biochemical and physiological effects. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival. It has also been shown to increase the activity of the prefrontal cortex, a brain region involved in decision-making and emotional regulation.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(3-Aminopyridin-4-yl)propan-1-one in lab experiments is that it is a synthetic compound, meaning that it can be easily produced in large quantities and with a high degree of purity. However, one limitation is that it is a psychoactive substance, and therefore requires strict safety precautions when handling and administering.

Future Directions

There are a number of potential future directions for research on 1-(3-Aminopyridin-4-yl)propan-1-one. One area of interest is its potential as a treatment for substance use disorders, due to its ability to modulate the reward pathways in the brain. Another area of interest is its potential as a tool for studying the neural basis of consciousness and altered states of consciousness. Additionally, further research is needed to fully understand the long-term effects of the compound on brain function and behavior.

Synthesis Methods

The synthesis of 1-(3-Aminopyridin-4-yl)propan-1-one involves the reaction of 4-acetoxyindole with N,N-dimethyltryptamine in the presence of a Lewis acid catalyst. The resulting compound is then hydrolyzed to produce 1-(3-Aminopyridin-4-yl)propan-1-one.

Scientific Research Applications

1-(3-Aminopyridin-4-yl)propan-1-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, and has been suggested as a potential treatment for depression and anxiety disorders in humans.

properties

CAS RN

161872-00-0

Product Name

1-(3-Aminopyridin-4-yl)propan-1-one

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(3-aminopyridin-4-yl)propan-1-one

InChI

InChI=1S/C8H10N2O/c1-2-8(11)6-3-4-10-5-7(6)9/h3-5H,2,9H2,1H3

InChI Key

LLTVFCWYYKOQIK-UHFFFAOYSA-N

SMILES

CCC(=O)C1=C(C=NC=C1)N

Canonical SMILES

CCC(=O)C1=C(C=NC=C1)N

synonyms

1-Propanone,1-(3-amino-4-pyridinyl)-(9CI)

Origin of Product

United States

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